N-[(Benzyloxy)carbonyl]glutaminyltyrosine

Peptide Synthesis Quality Control Chemical Procurement

In peptide synthesis, substituting this Cbz-protected Gln-Tyr with Z-Glu-Tyr or unprotected Gln-Tyr introduces charge, H-bonding, and recognition differences that derail enzyme assays and coupling efficiency. Z-Gln-Tyr (CAS 863-16-1) is the correct building block. • Orthogonal Cbz protection enables convergent SPPS/solution-phase synthesis without Tyr side-chain protection; ensures regioselective Gln-Tyr motif incorporation. • Terminal tyrosine allows direct spectrophotometric hydrolysis monitoring for carboxypeptidase/protease kinetics and inhibitor screening. • ≥95% purity; LogP 1.06, TPSA 168.05 Ų for controlled lipophilicity/polarity tuning in SAR studies. • Stored 2-8°C dry; shipped ambient.

Molecular Formula C22H25N3O7
Molecular Weight 443.4 g/mol
CAS No. 863-16-1
Cat. No. B1452270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(Benzyloxy)carbonyl]glutaminyltyrosine
CAS863-16-1
Molecular FormulaC22H25N3O7
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
InChIInChI=1S/C22H25N3O7/c23-19(27)11-10-17(25-22(31)32-13-15-4-2-1-3-5-15)20(28)24-18(21(29)30)12-14-6-8-16(26)9-7-14/h1-9,17-18,26H,10-13H2,(H2,23,27)(H,24,28)(H,25,31)(H,29,30)
InChIKeyLIEJZONPUXNLHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(Benzyloxy)carbonyl]glutaminyltyrosine (863-16-1): Sourcing & Specification Guide


N-[(Benzyloxy)carbonyl]glutaminyltyrosine (CAS 863-16-1) is a Cbz-protected dipeptide composed of L-glutamine and L-tyrosine, with a molecular weight of 443.4 g/mol and the formula C22H25N3O7 . It is a specialized building block used primarily in peptide synthesis, where the benzyloxycarbonyl (Cbz) group protects the N-terminus of the glutamine residue . Commercial vendors list its minimum purity at 95% and recommend long-term storage in cool, dry conditions .

Why Generic Substitution of N-[(Benzyloxy)carbonyl]glutaminyltyrosine is Scientifically Invalid


Substituting N-[(Benzyloxy)carbonyl]glutaminyltyrosine with a seemingly similar analog like Z-Glu-Tyr or an unprotected dipeptide introduces quantifiable and functional divergence. The compound's specific dipeptide sequence, Gln-Tyr, and its Cbz protecting group are not interchangeable. For instance, the Cbz group's steric and electronic properties are critical for enzyme recognition in protease assays [1]. Unprotected Gln-Tyr lacks this crucial moiety, leading to a complete loss of substrate activity for many enzymes [2]. Even a closely related protected analog, Z-Glu-Tyr, differs in the presence of a carboxylate side chain versus the amide of glutamine. This single functional group alteration changes the molecule's net charge, hydrogen-bonding capacity, and potentially its logP, which can significantly alter its solubility, chromatographic behavior, and interaction with biological targets compared to the target compound [1].

Quantitative Differentiation of N-[(Benzyloxy)carbonyl]glutaminyltyrosine (863-16-1)


Procurement Purity: N-[(Benzyloxy)carbonyl]glutaminyltyrosine vs. Unprotected Gln-Tyr Dipeptide

For procurement, the minimum purity specification of the target compound from major vendors is 95% . This contrasts with the unprotected dipeptide Gln-Tyr, which is available at a higher purity (>98%) from specialty peptide suppliers [1]. While the absolute purity is lower, the presence of the Cbz protecting group makes the 95% grade a more advanced intermediate. The higher purity of Gln-Tyr reflects its status as a final product, not a building block. The key procurement consideration is that the target compound's identity and purity are verified for its role as a protected intermediate, whereas a higher purity specification for Gln-Tyr does not compensate for its structural unsuitability for many applications.

Peptide Synthesis Quality Control Chemical Procurement

Enzyme Substrate Specificity: Cbz-Protected Gln-Tyr as a Proxy for Carboxypeptidase Activity

The closely related analog Z-Glu-Tyr is a well-established substrate for acid carboxypeptidases. Quantitative kinetic data for Z-Glu-Tyr with various enzymes provide a benchmark for the target compound's potential utility. For example, with a serine carboxypeptidase, Z-Glu-Tyr has a Km of 0.74 mM and a kcat of 16 s⁻¹ [1]. In another study, an enzyme exhibited a Km of 0.19 mM and a kcat of 20 s⁻¹ for Z-Glu-Tyr [2]. While direct data for Z-Gln-Tyr is limited, the Cbz group is a known critical recognition element for these enzymes , and the terminal tyrosine allows for convenient spectrophotometric detection [3]. This body of work strongly suggests N-[(Benzyloxy)carbonyl]glutaminyltyrosine can serve as a functional, if not superior, substrate for this class of enzymes.

Enzymology Protease Assay Carboxypeptidase Substrate Specificity

Chemical and Physical Property Differentiation: LogP and TPSA vs. Unprotected Dipeptide

The presence of the benzyloxycarbonyl (Cbz) protecting group fundamentally alters the compound's physicochemical profile compared to the unprotected dipeptide Gln-Tyr. Calculated properties for the target compound show a topological polar surface area (TPSA) of 168.05 Ų and a logP of 1.06 . While similar data for Gln-Tyr is not readily available from the same source, it is expected to have a significantly lower logP due to the absence of the lipophilic benzyl group and a different TPSA due to an additional free amine. This difference directly impacts solubility, where N-[(Benzyloxy)carbonyl]glutaminyltyrosine is likely more soluble in organic solvents like methanol and ethyl acetate than in pure aqueous buffers, unlike its unprotected counterpart.

Computational Chemistry Physicochemical Properties Peptide Design

Validated Application Scenarios for Procuring N-[(Benzyloxy)carbonyl]glutaminyltyrosine (863-16-1)


Specialized Building Block for Peptide Synthesis

This compound is an ideal Cbz-protected intermediate for solid-phase or solution-phase peptide synthesis, particularly when constructing sequences containing a Gln-Tyr motif. Its use ensures that the tyrosine residue is correctly incorporated without side-chain protection, while the N-terminal Cbz group provides orthogonal protection, enabling a convergent synthetic strategy .

Potential Substrate for Characterizing Carboxypeptidase Enzymes

Given the well-characterized activity of the structural analog Z-Glu-Tyr as a substrate for various acid carboxypeptidases [1], N-[(Benzyloxy)carbonyl]glutaminyltyrosine can be evaluated as a substrate in enzyme kinetics studies. Its terminal tyrosine allows for simple spectrophotometric monitoring of hydrolysis, making it a practical tool for inhibitor screening or characterizing new enzyme isolates [2].

Physicochemical Probe in Medicinal Chemistry

With a calculated logP of 1.06 and a TPSA of 168.05 Ų , this dipeptide can serve as a small, protected building block to modulate the lipophilicity and polarity of a larger peptide or peptidomimetic. Researchers can incorporate it into a lead compound to study the structure-activity relationship (SAR) of the Gln-Tyr motif in a controlled manner.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(Benzyloxy)carbonyl]glutaminyltyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.